

A Technical Guide to Cholestenone-13C: Sourcing and Application in Quantitative Research

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Compound of Interest

Compound Name: Cholestenone-13C

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This in-depth technical guide provides comprehensive information on **Cholestenone-13C**, a crucial isotopically labeled internal standard for quantitative analysis in various research fields. This document outlines key suppliers, purchasing options, and detailed experimental protocols for its application in mass spectrometry-based quantification of cholestenone and related metabolites.

Sourcing and Procurement of Cholestenone-13C

The selection of a reliable supplier for stable isotope-labeled standards is paramount for ensuring the accuracy and reproducibility of experimental results. Key considerations include isotopic and chemical purity, availability in required quantities, and transparent pricing. Below is a comparative summary of prominent suppliers of **Cholestenone-13C**.

Supplier	Product Name	Catalog Number	CAS Number	Purity/Iso topic Enrichment	Available Quantities	Price (USD)
MedchemExpress	Cholestenone-13C	HY-113365S1	68165-57-1	Purity: 99.0%	1 mg, 5 mg	\$38 (1 mg), \$120 (5 mg)[1]
LGC Standards	4-Cholesten-3-one-4-13C	CDN-C-5967-0.05G	68165-57-1	99 atom % 13C, min 98% Chemical Purity	0.05 g	Price available upon login[2]
DC Chemicals	Cholestenone-13C	Not specified	68165-57-1	Information available upon request	Not specified	Quotation required[3]
GlpBio	Cholestenone-13C	GC68861	68165-57-1	Purity: >99.00%, Isotopic Enrichment : 99.0%	Not specified	Quotation required[4]

Experimental Protocol: Quantification of Cholestenone in Serum using Cholestenone-13C and LC-MS/MS

This protocol details a method for the accurate quantification of endogenous cholestenone in human serum using **Cholestenone-13C** as an internal standard, leveraging the principle of isotope dilution mass spectrometry.[5] This method is adapted from established protocols for similar sterol quantification.[6][7][8]

Materials and Reagents

- **Cholestenone-13C** (from a reputable supplier)
- Human serum samples
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Microcentrifuge tubes
- Analytical balance
- Vortex mixer
- Centrifuge
- HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

Sample Preparation (Protein Precipitation)

- Thaw Samples: Allow frozen human serum samples and **Cholestenone-13C** internal standard stock solution to thaw at room temperature.
- Spike Internal Standard: In a microcentrifuge tube, add a known amount of **Cholestenone-13C** internal standard solution to a specific volume of serum (e.g., 10 μL of a 1 $\mu\text{g/mL}$ **Cholestenone-13C** solution to 100 μL of serum). The amount of internal standard should be optimized based on the expected concentration of the analyte in the samples.
- Protein Precipitation: Add three to four volumes of cold acetonitrile (e.g., 300-400 μL for 100 μL of serum) to precipitate proteins.[6]
- Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

- **Centrifugation:** Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).
- **Transfer to Autosampler Vials:** Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

- **Liquid Chromatography (LC) Conditions:**
 - **Column:** A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of sterols.
 - **Mobile Phase A:** Water with 0.1% formic acid.
 - **Mobile Phase B:** Methanol with 0.1% formic acid.
 - **Gradient:** A gradient elution should be optimized to achieve good separation of cholestenone from other matrix components. A typical gradient might start at 50% B, increase to 98% B over several minutes, hold for a few minutes, and then return to initial conditions for equilibration.
 - **Flow Rate:** A flow rate of 0.3-0.5 mL/min is typical for a 2.1 mm ID column.
 - **Column Temperature:** Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
- **Mass Spectrometry (MS) Conditions:**

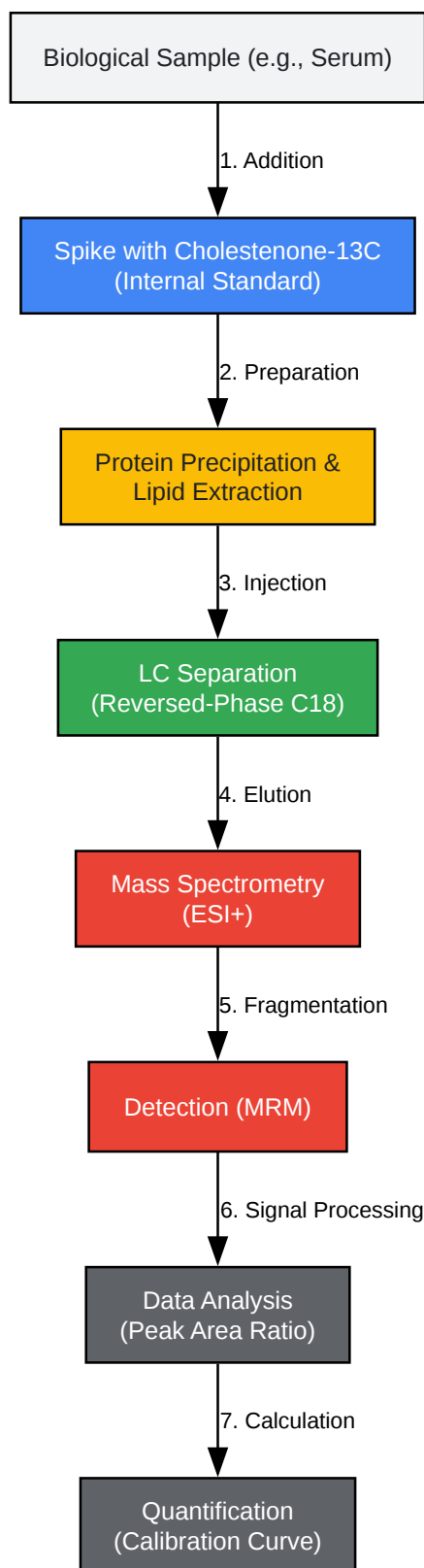
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of sterols.
- Multiple Reaction Monitoring (MRM): The mass spectrometer should be operated in MRM mode to monitor specific precursor-to-product ion transitions for both endogenous cholestenone and the **Cholestenone-13C** internal standard. The specific transitions will need to be determined by infusing the individual standards.
- Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition should be optimized to maximize signal intensity.

Data Analysis and Quantification

- Calibration Curve: Prepare a calibration curve by spiking known concentrations of a certified cholestenone standard into a surrogate matrix (e.g., charcoal-stripped serum) that is free of endogenous cholestenone. A constant amount of **Cholestenone-13C** internal standard is added to each calibrator.
- Ratio Calculation: For each sample and calibrator, calculate the peak area ratio of the analyte (cholestenone) to the internal standard (**Cholestenone-13C**).
- Quantification: Plot the peak area ratios of the calibrators against their corresponding concentrations to generate a calibration curve. The concentration of cholestenone in the unknown samples can then be determined from this curve using their measured peak area ratios.

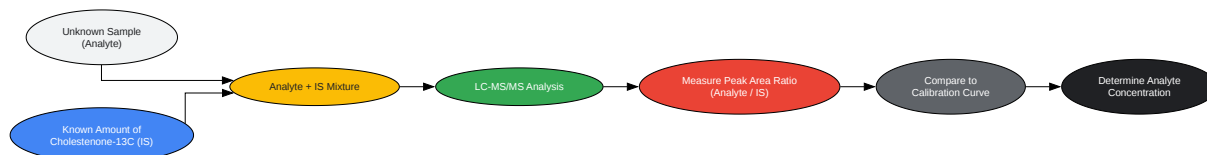
Visualized Workflows and Concepts

To further elucidate the experimental process and underlying principles, the following diagrams are provided.



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Caption: A typical experimental workflow for the quantification of cholestenone.



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Caption: The principle of isotope dilution mass spectrometry.

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